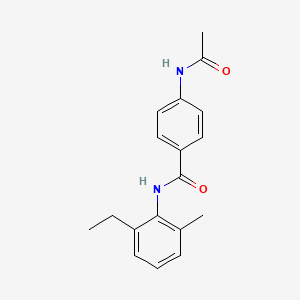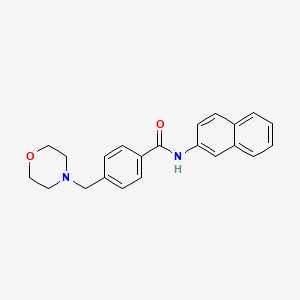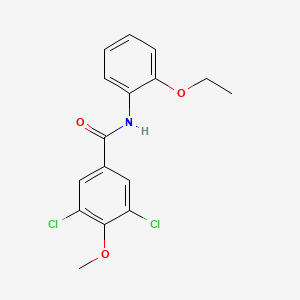![molecular formula C14H17N5OS B5709958 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a member of the tetrazole family of compounds and is known for its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacterial and fungal strains. It has also been shown to have anticancer activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine in lab experiments is its versatility. It can be used in a wide range of applications, including drug discovery, drug delivery, and basic research. Additionally, the compound is relatively easy to synthesize and purify, making it an attractive choice for researchers.
However, there are also some limitations associated with the use of 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to exhibit cytotoxicity against certain cell lines, which may limit its use in certain applications. Additionally, the compound may be unstable under certain conditions, which may make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine. One area of interest is the development of new drug delivery systems based on the compound. Another potential direction is the investigation of the compound's mechanism of action, which may lead to the discovery of new therapeutic targets. Additionally, the compound may be further studied for its potential use in treating various diseases, including cancer and infectious diseases. Finally, the synthesis of new analogs of 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine may lead to the discovery of compounds with improved pharmacological properties.
In conclusion, 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine is a versatile and promising compound that has potential applications in various areas of scientific research. Its unique properties make it an attractive choice for researchers investigating drug discovery, drug delivery, and basic research. However, further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in treating various diseases.
Métodos De Síntesis
The synthesis of 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine involves the reaction of piperidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. It has also been investigated for its potential use as a drug delivery system.
Propiedades
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-13(18-9-5-2-6-10-18)11-21-14-15-16-17-19(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFMHDAFFKAJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)

![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
